molecular formula C11H10N4O B13294316 2-[5-Amino-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetonitrile

2-[5-Amino-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetonitrile

Cat. No.: B13294316
M. Wt: 214.22 g/mol
InChI Key: IBOLILCJPYPBAT-UHFFFAOYSA-N
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Description

2-[5-Amino-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with an amino group and a hydroxyphenyl group, along with an acetonitrile group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Amino-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate then reacts with ethyl cyanoacetate under basic conditions to yield the desired pyrazole derivative. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-Amino-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-[5-Amino-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetonitrile has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[5-Amino-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzyl cyanide: Shares the hydroxyphenyl and nitrile groups but lacks the pyrazole ring.

    2-Amino-1-(4-hydroxyphenyl)ethanone: Contains similar functional groups but differs in the overall structure.

Uniqueness

2-[5-Amino-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetonitrile is unique due to its pyrazole ring, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in a broader range of chemical reactions and enhances its potential in various scientific applications.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

2-[5-amino-1-(4-hydroxyphenyl)pyrazol-4-yl]acetonitrile

InChI

InChI=1S/C11H10N4O/c12-6-5-8-7-14-15(11(8)13)9-1-3-10(16)4-2-9/h1-4,7,16H,5,13H2

InChI Key

IBOLILCJPYPBAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)CC#N)N)O

Origin of Product

United States

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